2-吡嗪甲腈,4,5-二氢-5-氧代-

描述

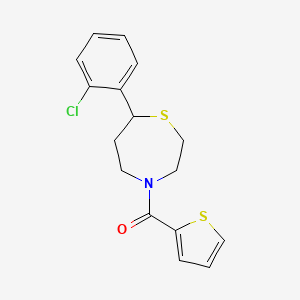

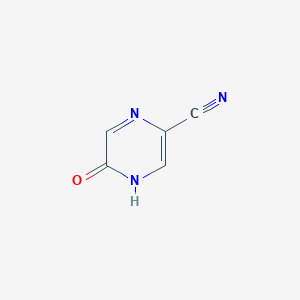

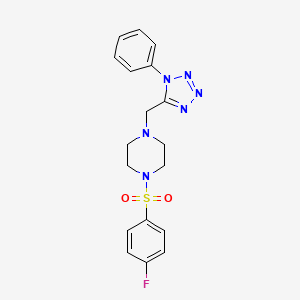

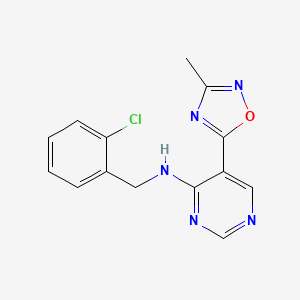

“2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo-” is a chemical compound with the molecular formula C5H3N2NaO3. Its average mass is 162.079 Da and its monoisotopic mass is 162.004135 Da .

Synthesis Analysis

The classic route to synthesize this compound involves the condensation of 2-pyrazinecarboxylic acid with formaldehyde in the presence of a Lewis acid catalyst, such as aluminum chloride or ferric chloride . Another synthetic approach involves cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .Molecular Structure Analysis

The molecular structure of “2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo-” consists of a pyrazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .Chemical Reactions Analysis

The reactivity of the new scaffold 5-oxo-4,5-dihydropyrazine-2-carboxylate was performed with the aim of isosteric replacement of the benzene ring in 5-oxo-4,5-dihydro pyrazolo[1,5-a]quinazoline (PQ), already identified as α1β2γ2-GABA A R ligands .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo-” include a molecular weight of 162.079 Da and a monoisotopic mass of 162.004135 Da .科学研究应用

Medicinal Chemistry and Drug Development

The 4,5-dihydro-1,2,4-triazin-6(1H)-one scaffold has attracted attention due to its potential pharmaceutical applications. Researchers explore its derivatives as potential drug candidates. Notably, this heterocycle has been investigated for its bioactivities, including interactions with receptors and enzymes . Further studies aim to optimize its pharmacokinetic properties and enhance its therapeutic potential.

Serotonin Receptor Modulation

By employing (4+2) cyclocondensation methods, researchers have synthesized N-arylpiperazinylbutyl derivatives of 4,5-dihydro-1,2,4-triazin-6(1H)-ones. These compounds exhibit serotonin receptor antagonistic activity, particularly targeting the 5-HT7 receptor. Such modulation of serotonin receptors holds promise for neurological and psychiatric disorders .

Protein Kinase Inhibition

Functionalized thioamides have been utilized in the preparation of polycyclic 4,5-dihydro-1,2,4-triazinones. These compounds serve as efficient inhibitors of protein kinase Cθ. Protein kinases play crucial roles in cell signaling pathways, making them attractive targets for drug development .

Antinociceptive Properties

Researchers have evaluated the antinociceptive properties of 3,4-dihydro-2,6-diaryl-4-oxo-pyrimidine-5-carbonitrile derivatives. These compounds were tested in mice using the abdominal constriction test. Molecular modeling studies further elucidated their mechanisms of action .

Agrochemical Applications

Beyond medicinal chemistry, 4,5-dihydro-1,2,4-triazin-6(1H)-ones may find use in agrochemicals. Their bioactivity profiles suggest potential applications as pesticides or herbicides. Researchers continue to explore their efficacy and safety in crop protection .

Computational Chemistry

Density functional theory calculations have been employed to study the electronic properties and reactivity of 4,5-dihydro-1,2,4-triazin-6(1H)-ones. These computational studies provide insights into their stability, electronic structure, and potential reactivity pathways .

作用机制

安全和危害

属性

IUPAC Name |

6-oxo-1H-pyrazine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O/c6-1-4-2-8-5(9)3-7-4/h2-3H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBBKFQQRDQALLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=O)N1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- | |

CAS RN |

134510-05-7 | |

| Record name | 5-oxo-4,5-dihydropyrazine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-methyl-4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-1-(4-phenylpiperazino)-1-ethanone](/img/structure/B2646281.png)

![4-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]benzonitrile](/img/structure/B2646283.png)

![2-Chloro-N-[1-(1-methylsulfonylcyclopropyl)ethyl]acetamide](/img/structure/B2646287.png)

![[3-(Oxolan-2-ylmethoxy)phenyl]methanamine;hydrochloride](/img/structure/B2646292.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2646293.png)

![methyl 4-[[2-[(E)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2646296.png)